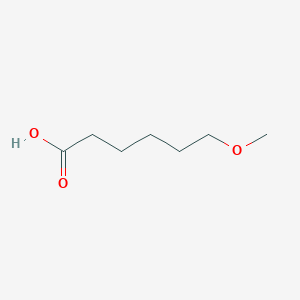

6-Methoxyhexanoic acid

Description

Properties

IUPAC Name |

6-methoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZBGMQIKXKYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566795 | |

| Record name | 6-Methoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-61-6 | |

| Record name | 6-Methoxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Methoxyhexanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-methoxyhexanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 6-bromohexanoic acid, and proceeds through a three-step sequence involving esterification, Williamson ether synthesis, and subsequent hydrolysis. This document furnishes detailed experimental protocols, characterization data, and visual aids to facilitate the successful replication of this synthesis in a laboratory setting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a bifunctional organic molecule featuring a terminal methoxy group and a carboxylic acid functionality. This unique structural arrangement makes it an attractive intermediate for the synthesis of a variety of more complex molecules. Its applications span from the development of novel pharmaceutical agents, where it can be incorporated as a flexible linker or a side chain to modulate physicochemical properties, to the synthesis of functionalized polymers and materials. This guide details a reliable and scalable three-step synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of organic chemistry.

Synthetic Strategy

The overall synthetic pathway for this compound is depicted below. The strategy involves the initial protection of the carboxylic acid functionality of 6-bromohexanoic acid as a methyl ester. This is followed by a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to introduce the methoxy group. The final step is the hydrolysis of the methyl ester to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |

| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ | 195.05 | Solid | 165-170 (at 20 mmHg) | 32-34 |

| Methyl 6-Bromohexanoate | C₇H₁₃BrO₂ | 209.08 | Liquid | 150 (at 50 mmHg) | N/A |

| Methyl 6-Methoxyhexanoate | C₈H₁₆O₃ | 160.21 | Liquid | N/A | N/A |

| This compound | C₇H₁₄O₃ | 146.18 | Solid | N/A | N/A |

Experimental Protocols

Step 1: Synthesis of Methyl 6-Bromohexanoate

This step involves the Fischer esterification of 6-bromohexanoic acid to protect the carboxylic acid group.

Materials:

-

6-bromohexanoic acid (22 g, 0.11 mol)

-

Methanol (50 mL)

-

Concentrated sulfuric acid (3 mL)

-

Chloroform

-

5% Sodium bicarbonate solution

-

Water

-

Magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask, combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid.

-

Reflux the mixture for 3 hours.[1]

-

After cooling, remove the excess methanol by distillation.

-

To the residue, add 100 mL of water and 100 mL of chloroform.

-

Separate the layers and extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over magnesium sulfate, filter, and remove the chloroform by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield methyl 6-bromohexanoate (yield >90%).[1]

Characterization (Methyl 6-Bromohexanoate):

-

¹H NMR (DMSO-d6): δ 3.58 (s, 3H), 3.51 (t, 2H), 2.29 (t, 2H), 1.78 (p, 2H), 1.62-1.27 (m, 4H).[2]

-

¹³C NMR (CDCl₃): δ 173.5, 51.5, 33.5, 32.8, 27.8, 24.2. (Predicted and consistent with similar structures)

-

IR (neat): Characteristic peaks around 1740 cm⁻¹ (C=O, ester).

Step 2: Synthesis of Methyl 6-Methoxyhexanoate

This step utilizes the Williamson ether synthesis to displace the bromide with a methoxide group.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Methoxyhexanoic acid (CAS No: 41639-61-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors where the precise understanding of a molecule's characteristics is paramount. This guide collates available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a logical workflow for these experimental determinations.

Introduction

This compound is a carboxylic acid derivative with a terminal methoxy group. Its structure suggests a molecule with both hydrophilic (carboxylic acid) and lipophilic (hexyl chain) characteristics, making its physicochemical properties of significant interest in various chemical and biological applications. Understanding these properties is crucial for predicting its behavior in different environments, including its solubility, permeability across biological membranes, and potential interactions with biological targets.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 g/mol | - |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 140-142 °C (at 15 Torr) | --INVALID-LINK-- |

| Melting Point | Not available | - |

| pKa (Predicted) | 4.75 ± 0.10 | --INVALID-LINK-- |

| LogP (Predicted) | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following are standard protocols applicable to carboxylic acids like this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Solvent System: The two immiscible phases used are typically n-octanol (representing a lipid phase) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). The two solvents are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Determination of Solubility

Solubility is a fundamental property that affects a compound's bioavailability and formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some experimental values are not yet reported in the literature, the outlined methodologies provide a clear path for their determination. The presented workflow offers a systematic approach to the characterization of this and similar molecules, which is fundamental for its application in research and development.

In-Depth Technical Guide: 6-Methoxyhexanoic Acid (CAS 41639-61-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Methoxyhexanoic acid is limited in publicly accessible literature. This guide compiles available information and provides predicted properties and methodologies based on established chemical principles and data from structurally related compounds.

Core Compound Information

This compound is a carboxylic acid derivative with a terminal methoxy group. Its bifunctional nature, possessing both a carboxylic acid and an ether, makes it a potentially versatile building block in organic synthesis, including the development of novel pharmaceutical agents.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 41639-61-6 | |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Physical Form | Solid | |

| SMILES | COC(C)CCCC(O)=O | N/A |

| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | Expected to be higher than hexanoic acid due to increased molecular weight. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | Based on the presence of a polar carboxylic acid and a nonpolar alkyl chain. |

| pKa | ~4.8 | Estimated to be similar to other medium-chain carboxylic acids. |

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. The following tables outline the expected spectral characteristics based on its chemical structure.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~3.3 | Singlet | 3H | -OCH₃ |

| ~3.2-3.4 | Triplet | 2H | -CH₂-O- |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.3-1.7 | Multiplet | 6H | -CH₂-CH₂-CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~72 | -CH₂-O- |

| ~58 | -OCH₃ |

| ~34 | -CH₂-COOH |

| ~29 | -CH₂- |

| ~25 | -CH₂- |

| ~24 | -CH₂- |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2800-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1100 | C-O stretch (ether) |

Table 6: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 146 | [M]⁺ |

| 115 | [M - OCH₃]⁺ |

| 101 | [M - COOH]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process:

-

Synthesis of Methyl 6-methoxyhexanoate: Based on the literature reference.[1]

-

Hydrolysis of Methyl 6-methoxyhexanoate: A standard procedure for ester hydrolysis.

dot

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 6-methoxyhexanoate (Adapted from general procedures)

-

Materials: Methyl 6-hydroxyhexanoate, sodium hydride (NaH), methyl iodide (MeI), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of methyl 6-hydroxyhexanoate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 6-methoxyhexanoate.

-

Step 2: Hydrolysis of Methyl 6-methoxyhexanoate to this compound

-

Materials: Methyl 6-methoxyhexanoate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 6-methoxyhexanoate (1.0 eq.) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq.) in water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with concentrated HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Chemical Reactivity and Potential Applications

As a bifunctional molecule, this compound can undergo reactions typical of both carboxylic acids and ethers.

dot

Caption: Reactivity of this compound's functional groups.

Applications in Drug Development

While no specific applications of this compound in drug development have been identified in the literature, its structure suggests potential utility as:

-

A linker molecule: The carboxylic acid can be coupled to an active pharmaceutical ingredient (API), while the methoxy group can be used to modify solubility or interact with biological targets.

-

A building block for complex molecules: It can serve as a starting material for the synthesis of more elaborate structures with potential therapeutic activity.

The linear six-carbon chain provides a flexible spacer, and the terminal methoxy group can influence the pharmacokinetic properties of a drug candidate.

Biological Activity and Signaling Pathways

There is currently no available information on the biological activity of this compound or its involvement in any signaling pathways. Further research is required to explore its potential biological effects.

Conclusion

This compound (CAS 41639-61-6) is a chemical compound with potential as a synthetic building block. This guide provides a summary of its known properties and offers predicted data and a plausible synthetic route in the absence of comprehensive experimental information. Researchers and drug development professionals are encouraged to perform detailed characterization and biological evaluation to fully understand the potential of this molecule.

References

Spectral Characterization of 6-Methoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 6-Methoxyhexanoic acid. It details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for the compound. This document also outlines detailed experimental protocols for acquiring these spectra, intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development.

Introduction

This compound is a carboxylic acid derivative with a terminal methoxy group. Its chemical formula is C₇H₁₄O₃, and it has a molecular weight of 146.18 g/mol .[1] Accurate structural elucidation and confirmation are critical for its application in research and development. This guide presents a summary of its key spectral characteristics.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectral data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~3.35 | Triplet | 2H | -CH₂-O- |

| ~3.30 | Singlet | 3H | -OCH₃ |

| ~2.35 | Triplet | 2H | -CH₂-COOH |

| ~1.65 | Quintet | 2H | -CH₂-CH₂COOH |

| ~1.55 | Quintet | 2H | -CH₂-CH₂O- |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~72 | -CH₂-O- |

| ~59 | -OCH₃ |

| ~34 | -CH₂-COOH |

| ~29 | -CH₂-CH₂O- |

| ~24 | -CH₂-CH₂COOH |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment (Proposed Fragment) |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - OH]⁺ |

| 115 | Moderate | [M - OCH₃]⁺ |

| 101 | Moderate | [M - COOH]⁺ |

| 87 | High | [M - CH₂CH₂OCH₃]⁺ (McLafferty Rearrangement) |

| 74 | High | [CH₃O(CH₂)₄]⁺ |

| 45 | High | [COOH]⁺ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 2940, 2860 | Strong | C-H Stretch | Aliphatic |

| 1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1465 | Medium | C-H Bend | Aliphatic |

| 1290 | Medium | C-O Stretch | Carboxylic Acid |

| 1115 | Strong | C-O Stretch | Ether |

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Analysis:

-

Introduce the sample into the ion source (direct insertion probe or via GC inlet).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[3][4] A characteristic McLafferty rearrangement is also common for aliphatic carboxylic acids.[5]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).[6]

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule. Key absorptions for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[7][8] The C-O stretch of the ether will also be a prominent feature.[9]

Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

References

- 1. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

Solubility of 6-Methoxyhexanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 6-Methoxyhexanoic Acid

This compound is a carboxylic acid with a six-carbon chain and a terminal methoxy group. Its solubility in organic solvents is governed by the interplay between its polar carboxylic acid head and its more nonpolar hydrocarbon tail, which includes the methoxy group. The principle of "like dissolves like" is central to predicting its solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and can have strong dipole-dipole interactions with other polar aprotic solvents (e.g., acetone, ethyl acetate). The hexanoic chain and the methoxy group contribute to its nonpolar character, allowing for van der Waals interactions with nonpolar solvents (e.g., hexane, toluene). Therefore, this compound is expected to exhibit a range of solubilities across different organic solvents, influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such empirical data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | ||||

| Methanol | 6.6 | |||

| Ethanol | 5.2 | |||

| Isopropanol | 4.3 | |||

| Ketones | ||||

| Acetone | 5.4 | |||

| Methyl Ethyl Ketone | 4.7 | |||

| Esters | ||||

| Ethyl Acetate | 4.3 | |||

| Ethers | ||||

| Diethyl Ether | 2.9 | |||

| Tetrahydrofuran (THF) | 4.2 | |||

| Halogenated Solvents | ||||

| Dichloromethane | 3.4 | |||

| Chloroform | 4.4 | |||

| Aromatic Hydrocarbons | ||||

| Toluene | 2.4 | |||

| Aliphatic Hydrocarbons | ||||

| n-Hexane | 0.0 | |||

| Cyclohexane | 0.1 | |||

| Amides | ||||

| Dimethylformamide (DMF) | 6.4 | |||

| Other | ||||

| Acetonitrile | 6.2 | |||

| Dimethyl Sulfoxide (DMSO) | 7.3 |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on general procedures for determining the solubility of solid organic compounds.[1][2][3][4][5]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed test tubes

-

Analytical balance (accurate to ±0.0001 g)

-

Micropipettes

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to prevent precipitation due to temperature changes.

-

Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles. The filter should also be at the experimental temperature if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, most commonly as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the initial qualitative and subsequent quantitative assessment of the solubility of an organic acid like this compound.

Caption: Workflow for determining the solubility of this compound.

This systematic approach allows for an initial rapid screening of solubility across a range of solvents, followed by a more rigorous quantitative analysis for those solvents of interest. This ensures an efficient use of resources while generating a comprehensive solubility profile for the compound.

References

Elucidation of 6-Methoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for 6-Methoxyhexanoic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles known information and outlines detailed, inferred experimental protocols based on established chemical reactions. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound and its potential applications. This guide also explores the potential biological relevance of this molecule by examining structurally similar compounds that have found utility in drug development, particularly as linker molecules.

Introduction to this compound

This compound is a six-carbon carboxylic acid with a methoxy group at the terminal position. Its structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. The combination of a hydrophilic carboxylic acid group and a more lipophilic methoxy-terminated alkyl chain gives the molecule amphipathic properties. While specific biological activities or signaling pathway involvement for this compound have not been extensively documented, the hexanoic acid scaffold is present in various biologically active molecules. For instance, derivatives such as 6-aminohexanoic acid are utilized as antifibrinolytic agents and as flexible linker molecules in drug conjugates[1][2]. Additionally, 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties[3][4]. These examples suggest that this compound could serve as a valuable synthon for novel therapeutic agents.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 41639-61-6 | [5] |

| Molecular Formula | C₇H₁₄O₃ | [5] |

| Molecular Weight | 146.18 g/mol | [5] |

| Canonical SMILES | COCCCCCC(=O)O | [5] |

| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Note: "Not available" indicates that the data for this compound specifically was not found in the searched literature. Researchers should determine these values experimentally.

Synthesis of this compound

-

Step 1: Williamson Ether Synthesis to form methyl 6-methoxyhexanoate from methyl 6-hydroxyhexanoate.

-

Step 2: Saponification (Ester Hydrolysis) to convert methyl 6-methoxyhexanoate to the final product, this compound.

The following sections provide detailed, albeit inferred, experimental protocols for these steps.

Proposed Synthetic Pathway

Experimental Protocol: Step 1 - Synthesis of Methyl 6-methoxyhexanoate

This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers[6][7][8].

Materials:

-

Methyl 6-hydroxyhexanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-methoxyhexanoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Step 2 - Saponification to this compound

This protocol for ester hydrolysis is adapted from standard procedures for saponification[9][10].

Materials:

-

Methyl 6-methoxyhexanoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Dissolve methyl 6-methoxyhexanoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Add sodium hydroxide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or distillation if necessary.

Potential Biological Significance and Applications in Drug Development

While no direct biological activity has been reported for this compound, its structural components are found in molecules with significant applications in pharmacology.

Role as a Linker Molecule

The bifunctional nature of this compound (a terminal carboxylic acid and a chemically stable ether) makes it a candidate for use as a linker in the development of complex drug molecules. Structurally similar molecules, such as 6-aminohexanoic acid, are widely used as flexible spacers to connect a targeting moiety (like an antibody) to a cytotoxic payload in antibody-drug conjugates (ADCs), or to modify the properties of peptides[1][2][11][12]. The hexanoic acid chain provides spatial separation between the two conjugated parts, which can be crucial for maintaining the biological activity of each component. The methoxy group, being relatively inert, could offer a non-interactive terminus in such a linker.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Biological Activity of Novel Methoxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy fatty acids, a unique class of lipids characterized by the presence of a methoxy group along their aliphatic chain, are emerging as potent modulators of cellular function. This technical guide provides a comprehensive overview of the biological activities of novel methoxy fatty acids, with a focus on their anti-cancer, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a quantitative summary of their activities. Furthermore, this guide elucidates the intricate signaling pathways through which these fatty acids exert their effects, offering visual representations through detailed diagrams to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, aiming to accelerate the exploration and therapeutic application of this promising class of molecules.

Introduction

Fatty acids are fundamental building blocks of life, serving as energy sources, structural components of cell membranes, and signaling molecules. The functional diversity of fatty acids is expanded through various chemical modifications, including the introduction of a methoxy group. This seemingly simple addition can dramatically alter the physicochemical properties and biological activities of the parent fatty acid. Recent research has unveiled a range of novel methoxy fatty acids with significant therapeutic potential. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these compounds, providing a foundational resource for their further investigation and development.

Synthesis of Novel Methoxy Fatty Acids

The synthesis of novel methoxy fatty acids is a critical step in exploring their biological potential. A key example is the total synthesis of (±)-2-methoxy-6-icosynoic acid, a compound that has demonstrated significant cytotoxic effects against cancer cell lines[1].

Experimental Protocol: Synthesis of (±)-2-methoxy-6-icosynoic acid

The synthesis of (±)-2-methoxy-6-icosynoic acid is a seven-step process starting from 2-(4-bromobutoxy)-tetrahydro-2H-pyran, with an overall yield of 14%[1]. While the detailed step-by-step protocol is proprietary to the original research, the general methodology involves the following key transformations:

-

Chain Elongation: The initial starting material is subjected to a series of reactions to extend the carbon chain to the desired length. This typically involves coupling reactions with appropriate alkyl halides or other electrophilic partners.

-

Introduction of the Methoxy Group: The α-methoxy group is introduced at the C-2 position. This can be achieved through various methods, such as the methylation of a corresponding α-hydroxy acid derivative.

-

Formation of the Alkyne Moiety: The triple bond at the C-6 position is created, often through an elimination reaction or by coupling with an appropriate acetylenic fragment.

-

Hydrolysis and Purification: The final step involves the hydrolysis of any protecting groups and the purification of the final product, typically by chromatography, to yield the pure (±)-2-methoxy-6-icosynoic acid.

Biological Activities and Quantitative Data

Novel methoxy fatty acids exhibit a range of biological activities, with significant potential in oncology, inflammation, and metabolic diseases. The following tables summarize the quantitative data from key studies.

| Compound | Biological Activity | Cell Line/Model | EC50/IC50 (µM) | Citation |

| (±)-2-methoxy-6-icosynoic acid | Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | 23 ± 1 | [1] |

| (±)-2-methoxy-6-icosynoic acid | Cytotoxicity | HeLa (Human Cervical Carcinoma) | 26 ± 1 | [1] |

| 6-icosynoic acid (non-methoxylated analog) | Cytotoxicity | SH-SY5Y, HeLa | > 500 | [1] |

| 2-methoxyicosanoic acid | Cytotoxicity | SH-SY5Y, HeLa | > 300 | [1] |

| (±)-2-methoxy-5,9-eicosadiynoic acid | Enzyme Inhibition | Leishmania donovani DNA topoisomerase IB | 22 | |

| (±)-2-methoxy-5,9-eicosadienoic acid | Enzyme Inhibition | Leishmania donovani DNA topoisomerase IB | 31 |

Table 1: Anti-Cancer and Anti-Protozoal Activity of Methoxy Fatty Acids

| Compound | Biological Activity | Assay | Method | Observations | Citation |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Griess assay for nitric oxide (NO) production | Dose-dependent inhibition of NO production | |

| 2-methoxy-4-vinylphenol | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Western blot for iNOS and COX-2 expression | Inhibition of iNOS and COX-2 expression |

Table 2: Anti-Inflammatory Activity of Methoxy Fatty Acids

| Compound | Biological Activity | Key Finding | Citation |

| Ethyl p-methoxycinnamate | Metabolic Regulation | Inhibits de novo fatty acid synthesis by suppressing the c-Myc/SREBP1 pathway | |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Metabolic Regulation | Improves hepatic lipid metabolism via GPR41 activation |

Table 3: Metabolic Regulatory Effects of Methoxy Fatty Acids

Detailed Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of methoxy fatty acids against adherent cancer cell lines such as SH-SY5Y and HeLa.

Materials:

-

SH-SY5Y or HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methoxy fatty acid stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy fatty acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the fatty acid) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Methoxy fatty acid test compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., saline or a suitable oil)

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

Baseline Paw Volume Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways of Methoxy Fatty Acids

Novel methoxy fatty acids exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for targeted drug development.

Inhibition of Fatty Acid Synthesis via the c-Myc/SREBP1 Pathway

Certain methoxy fatty acids, such as ethyl p-methoxycinnamate, have been shown to inhibit de novo fatty acid synthesis in cancer cells. This is achieved by suppressing the c-Myc/SREBP1 signaling pathway, which is a key regulator of lipogenesis.

Caption: Inhibition of the c-Myc/SREBP1 pathway by ethyl p-methoxycinnamate.

Regulation of Hepatic Lipid Metabolism via GPR41

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary phenolic compounds, improves hepatic lipid metabolism through the activation of G protein-coupled receptor 41 (GPR41).

Caption: HMPA-mediated activation of the GPR41 signaling pathway.

Conclusion

Novel methoxy fatty acids represent a compelling and underexplored area of lipid research with significant therapeutic implications. Their diverse biological activities, ranging from potent anti-cancer effects to the fine-tuning of inflammatory responses and metabolic pathways, underscore their potential as lead compounds for drug development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to empower researchers to further investigate these fascinating molecules. Future studies should focus on elucidating the structure-activity relationships of a wider range of methoxy fatty acids, exploring their in vivo efficacy and safety profiles, and further dissecting their molecular mechanisms of action. The continued exploration of this unique class of lipids holds the promise of delivering novel therapeutic strategies for a variety of human diseases.

References

In Vitro Stability of 6-Methoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 6-Methoxyhexanoic acid. Given the limited publicly available data on this specific compound, this guide outlines a robust experimental framework based on established protocols for similar molecules, enabling researchers to generate critical stability data for drug development and scientific investigation.

Introduction to In Vitro Stability Assessment

In vitro stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. These assays evaluate the susceptibility of a test compound to enzymatic degradation in various biological matrices, providing insights into its metabolic fate and potential clearance mechanisms. Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting pharmacokinetic properties and guiding lead optimization.

For this compound, a medium-chain fatty acid derivative, potential metabolic pathways could involve O-demethylation of the methoxy group or oxidation of the alkyl chain. The following sections detail the experimental protocols to investigate these and other potential metabolic liabilities.

Experimental Protocols for In Vitro Stability Assessment

A tiered approach is recommended to evaluate the in vitro stability of this compound, starting with assessments of chemical stability and progressing to metabolic stability in plasma and liver microsomes.

Chemical Stability Assessment in Aqueous Buffers

Objective: To determine the intrinsic chemical stability of this compound across a range of pH values relevant to physiological conditions.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Compound Incubation: A stock solution of this compound is spiked into each buffer to a final concentration (e.g., 1-10 µM).

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours) during incubation at a controlled temperature (e.g., 37°C).

-

Sample Analysis: The concentration of this compound in each aliquot is determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.

Plasma Stability Assessment

Objective: To evaluate the stability of this compound in the presence of plasma enzymes, such as esterases and amidases.

Methodology:

-

Plasma Source: Obtain plasma from relevant species (e.g., human, rat, mouse).

-

Compound Incubation: Pre-incubate the plasma at 37°C. A stock solution of this compound is then added to the plasma to a final concentration (e.g., 1-10 µM).

-

Time Points: Aliquots are collected at various time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Quantification: The concentration of the remaining this compound is quantified by LC-MS/MS.[1]

-

Data Analysis: The half-life (t½) of the compound in plasma is calculated from the disappearance rate.

Liver Microsomal Stability Assessment

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Methodology:

-

Microsome Preparation: Liver microsomes from the desired species are used.[2]

-

Incubation Mixture: A typical incubation mixture includes phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

-

Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Time Points: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction is terminated by adding a cold organic solvent.

-

Sample Analysis: The concentration of this compound is measured by LC-MS/MS.

-

Controls: Positive control compounds with known metabolic profiles (e.g., testosterone, midazolam) are included to ensure the metabolic competency of the microsomes.[3]

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Data Presentation

Quantitative data from the stability studies should be systematically organized to facilitate comparison and interpretation. The following table provides a template for summarizing the results.

| Assay Type | Matrix/Condition | Test Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at Final Time Point |

| Chemical Stability | pH 1.2 Buffer | 10 | - | - | |

| pH 7.4 Buffer | 10 | - | - | ||

| pH 9.0 Buffer | 10 | - | - | ||

| Plasma Stability | Human Plasma | 1 | - | ||

| Rat Plasma | 1 | - | |||

| Microsomal Stability | Human Liver Microsomes | 1 | |||

| Rat Liver Microsomes | 1 |

Visualizations

The following diagrams illustrate the proposed experimental workflows and a potential metabolic pathway for this compound.

Caption: Workflow for Plasma Stability Assay.

Caption: Workflow for Microsomal Stability Assay.

Caption: Putative Metabolic Pathway of this compound.

Conclusion

This guide provides a foundational framework for assessing the in vitro stability of this compound. The described protocols for chemical, plasma, and microsomal stability will generate essential data to understand the compound's intrinsic and metabolic liabilities. The resulting information is critical for making informed decisions in the drug discovery and development process, including predicting in vivo clearance and identifying potential drug-drug interactions. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to further investigate the metabolic pathways and enzymes involved in the degradation of this compound.

References

An In-depth Technical Guide to 6-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxyhexanoic acid, including its fundamental chemical properties, detailed synthesis protocols, and a discussion of its potential metabolic pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound is a six-carbon carboxylic acid with a methoxy group at the terminal position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 41639-61-6 | [1] |

| Physical Form | Solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of its methyl ester precursor, methyl 6-methoxyhexanoate, followed by hydrolysis.

Step 1: Synthesis of Methyl 6-Methoxyhexanoate

A potential synthesis for methyl 6-methoxyhexanoate has been reported in The Journal of Organic Chemistry.[2] While the full detailed protocol from this specific paper is not provided here, a general approach for the synthesis of such a compound would typically involve the Williamson ether synthesis followed by esterification, or the methoxylation of a corresponding halo-ester.

Step 2: Hydrolysis of Methyl 6-Methoxyhexanoate to this compound

The final step to obtain this compound is the hydrolysis of the methyl ester. This can be achieved through either acid- or base-catalyzed hydrolysis. A general protocol for acid-catalyzed hydrolysis is provided below.

Materials:

-

Methyl 6-methoxyhexanoate

-

Methanol

-

Water

-

Concentrated Sulfuric Acid

-

Chloroform

-

5% Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve methyl 6-methoxyhexanoate in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess methanol by distillation.

-

To the residue, add water and extract the aqueous layer with chloroform multiple times.

-

Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the chloroform by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Potential Metabolic Pathways

Currently, there is a lack of specific studies detailing the metabolic pathways of this compound in biological systems. However, based on the metabolism of structurally similar compounds, such as 6-hydroxyhexanoic acid and other medium-chain fatty acids, a hypothetical metabolic fate can be proposed.

It is plausible that this compound could undergo ω-oxidation, a common metabolic pathway for fatty acids. This process would involve the enzymatic conversion of the terminal methyl group of the methoxy moiety into a carboxylic acid, potentially followed by further degradation. The presence of the ether linkage might, however, render it more resistant to typical β-oxidation.

The diagram below outlines a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of 6-hydroxyhexanoic acid.[3][4]

It is important to emphasize that this proposed pathway is theoretical and requires experimental validation through in vitro and in vivo metabolic studies.

Conclusion

This technical guide has provided essential information on this compound, including its molecular formula and weight, a detailed two-step synthesis protocol, and a discussion of its potential metabolic fate. While the biological role of this compound is not yet well-defined, this document serves as a foundational resource for researchers and professionals in drug development interested in exploring the potential applications of this compound. Further research is warranted to elucidate its biological activities and metabolic pathways.

References

- 1. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Human Metabolome Database: Showing metabocard for 6-Hydroxyhexanoic acid (HMDB0012843) [hmdb.ca]

- 4. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxyhexanoic Acid: Synthesis, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyhexanoic acid is a saturated six-carbon fatty acid with a methoxy group at the terminal (omega) position. While not extensively documented in scientific literature regarding a specific landmark "discovery" or natural isolation, its chemical structure suggests it is a synthetic compound of interest in medicinal chemistry and materials science, potentially as a linker or a modified fatty acid analog. This technical guide outlines a proposed synthetic pathway for this compound, including detailed experimental protocols, characterization data, and a discussion of the potential biological significance of related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 41639-61-6 | |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| Form | Solid | |

| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N | |

| SMILES | O=C(CCCCCOC)O |

Proposed Synthesis and Isolation of this compound

The synthesis of this compound can be achieved through a three-step process starting from the commercially available 6-hydroxyhexanoic acid. The proposed synthetic pathway involves the protection of the carboxylic acid group via esterification, methylation of the hydroxyl group through a Williamson ether synthesis, and subsequent deprotection (hydrolysis) to yield the final product.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-Hydroxyhexanoate (Esterification)

This procedure is based on standard acid-catalyzed esterification of fatty acids.

-

Materials:

-

6-Hydroxyhexanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

-

Protocol:

-

To a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-hydroxyhexanoate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of Methyl 6-Methoxyhexanoate (Williamson Ether Synthesis)

This protocol is a standard Williamson ether synthesis for the methylation of a primary alcohol.

-

Materials:

-

Methyl 6-hydroxyhexanoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

-

Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude methyl 6-methoxyhexanoate by column chromatography.

-

Step 3: Synthesis of this compound (Hydrolysis)

This is a standard ester hydrolysis procedure.

-

Materials:

-

Methyl 6-methoxyhexanoate

-

Sodium hydroxide (aqueous solution, e.g., 2 M)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Ethyl acetate

-

-

Protocol:

-

Dissolve methyl 6-methoxyhexanoate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterization of this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |

| Methyl 6-Hydroxyhexanoate | C₇H₁₄O₃ | 146.18 | ~3.67 (s, 3H, -OCH₃), ~3.64 (t, 2H, -CH₂OH), ~2.32 (t, 2H, -CH₂COO-), ~1.70-1.30 (m, 6H, other -CH₂-) | ~174 (-COO-), ~72 (-CH₂O-), ~51 (-OCH₃), ~34, ~32, ~25, ~24 (alkyl chain) | [M+H]⁺: 147 |

| Methyl 6-Methoxyhexanoate | C₈H₁₆O₃ | 160.21 | ~3.67 (s, 3H, -COOCH₃), ~3.38 (t, 2H, -CH₂OCH₃), ~3.31 (s, 3H, -OCH₃), ~2.32 (t, 2H, -CH₂COO-), ~1.65-1.35 (m, 6H, other -CH₂-) | ~174 (-COO-), ~73 (-CH₂O-), ~59 (-OCH₃), ~51 (-COOCH₃), ~34, ~29, ~26, ~25 (alkyl chain) | [M+H]⁺: 161 |

| This compound | C₇H₁₄O₃ | 146.18 | ~3.38 (t, 2H, -CH₂OCH₃), ~3.31 (s, 3H, -OCH₃), ~2.35 (t, 2H, -CH₂COOH), ~1.65-1.35 (m, 6H, other -CH₂-), ~11-12 (br s, 1H, -COOH) | ~180 (-COOH), ~73 (-CH₂O-), ~59 (-OCH₃), ~34, ~29, ~26, ~24 (alkyl chain) | [M-H]⁻: 145 |

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the biological roles of structurally related hexanoic acid derivatives have been studied.

-

Hexanoic Acid: This short-chain fatty acid can act as a priming agent in plants, inducing resistance against pathogens by activating the mevalonic and linolenic acid pathways.[1][2]

-

6-Hydroxyhexanoic Acid: This compound has been investigated for its potential to protect against obesity and insulin resistance.[3]

-

6-Aminohexanoic Acid: Used as a linker in drug design and to enhance the selectivity of antimicrobial peptides.[4][5][6]

-

6-Oxohexanoic Acid: Employed as a non-cleavable linker in the development of antibody-drug conjugates for cancer therapy.[7]

The introduction of a methoxy group at the omega position of hexanoic acid could influence its pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and interactions with biological targets. Further research is required to elucidate any potential biological activity of this compound.

Logical Relationship Diagram for Potential Research

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis and characterization. While there is a lack of specific literature on this compound, a robust synthetic pathway can be proposed based on well-established organic chemistry principles. The detailed protocols and expected analytical data provided herein should serve as a valuable resource for researchers interested in synthesizing and studying this molecule. Future investigations into the biological activities of this compound are warranted to explore its potential applications in drug discovery and development.

References

- 1. Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols: 6-Methoxyhexanoic Acid in Metabolic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique used to study a wide range of biological processes by introducing molecules containing isotopic or chemical tags into cellular metabolic pathways. 6-Methoxyhexanoic acid is a synthetic fatty acid analog that holds potential as a novel probe for investigating lipid metabolism, post-translational modifications, and their roles in cellular signaling. Its methoxy group provides a unique chemical handle that can be exploited for subsequent detection and enrichment.

These application notes provide a comprehensive overview of the potential uses of this compound in metabolic labeling studies. The following sections detail its physicochemical properties, hypothetical applications, and detailed protocols for its use in cell culture experiments. The information presented is intended to serve as a foundational guide for researchers venturing into the use of this compound for metabolic research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Assumed based on structure |

| Solubility | Soluble in DMSO, Ethanol | Assumed based on structure |

Hypothetical Applications in Metabolic Labeling

While specific applications of this compound are still under investigation, its structure suggests several potential uses in metabolic labeling studies:

-

Probing Fatty Acid Metabolism: As a hexanoic acid derivative, it can potentially be incorporated into cellular pathways for fatty acid synthesis and degradation.

-

Investigating Protein Acylation: The molecule could be activated and transferred to proteins as a post-translational modification, allowing for the study of protein acylation dynamics.

-

Tracing Lipid Trafficking: By incorporating a detectable tag, the movement of lipids within and between cells can be monitored.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in in-vitro metabolic labeling experiments.

Protocol 1: Preparation of this compound Stock Solution

Due to its predicted hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

-

Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.